![molecular formula C18H25N5O B7142841 N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7142841.png)
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a phenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide typically involves the reaction of an aryl-substituted pyrazole with a piperazine derivative. One common method includes the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction with a pyrazole-containing ligand . The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
- N-[2-(3-ethylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide
- N-[2-(3-methylpyrazol-1-yl)phenyl]-4-methylpiperazine-1-carboxamide
Uniqueness
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide is unique due to its specific substitution pattern on the pyrazole and piperazine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(3-methylpyrazol-1-yl)phenyl]-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-14(2)21-10-12-22(13-11-21)18(24)19-16-6-4-5-7-17(16)23-9-8-15(3)20-23/h4-9,14H,10-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKYEFWTYHVSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)N3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7142759.png)
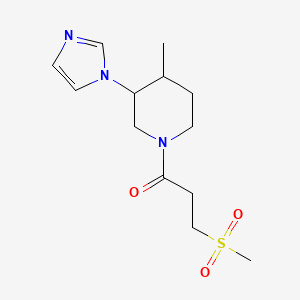
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-(3-imidazol-1-yl-4-methylpiperidin-1-yl)methanone](/img/structure/B7142775.png)

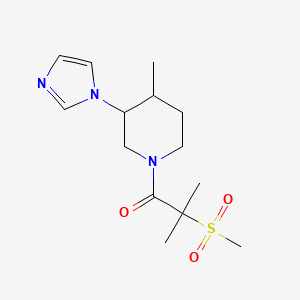
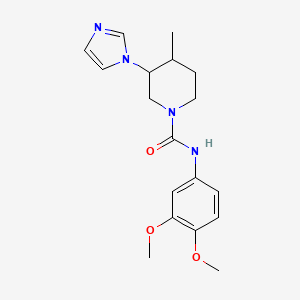
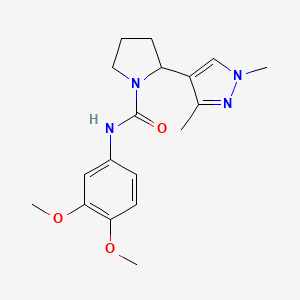
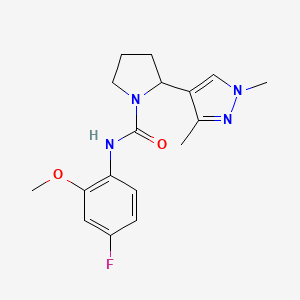
![1-[2-(3-Methylpyrazol-1-yl)phenyl]-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7142809.png)
![3-methoxy-N-[2-(7-oxabicyclo[2.2.1]heptan-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B7142832.png)
![2-(1,3-dimethylpyrazol-4-yl)-N-[3-(1-ethyltetrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7142834.png)
![1-[2-(3-methylpyrazol-1-yl)phenyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7142847.png)
![1-N-[2-(3-methylpyrazol-1-yl)phenyl]-3-N-propylpiperidine-1,3-dicarboxamide](/img/structure/B7142851.png)
![2-methyl-N-[2-[[2-(3-methylpyrazol-1-yl)phenyl]carbamoylamino]ethyl]propanamide](/img/structure/B7142856.png)
